molecular formula C10H17NO3 B12638463 Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate

Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate

Cat. No.: B12638463
M. Wt: 199.25 g/mol
InChI Key: SEGPWFISHQBGQP-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate is an organic compound with the molecular formula C10H17NO3. It is a derivative of butanoic acid and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate typically involves the reaction of ethyl acetoacetate with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the nucleophilic addition of pyrrolidine to the carbonyl group of ethyl acetoacetate. The reaction mixture is then refluxed to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate involves its interaction with various molecular targets. The pyrrolidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor binding, leading to changes in cellular processes .

Biological Activity

Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is known to enhance its interaction with biological targets. The molecular formula is C9H15NO3C_9H_{15}NO_3, and its structure can be represented as follows:

Ethyl 3 oxo 4 1 pyrrolidinyl butanoate\text{Ethyl 3 oxo 4 1 pyrrolidinyl butanoate}

This compound is characterized by the presence of a keto group and an ethyl ester, contributing to its solubility and bioavailability compared to other similar compounds.

The mechanism of action of this compound involves interactions with various molecular targets, including enzymes and receptors. The pyrrolidine ring can modulate enzyme activity or receptor binding, leading to alterations in cellular processes. Preliminary studies suggest that the compound may exhibit:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors, influencing signaling pathways.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showing minimum inhibitory concentration (MIC) values that suggest significant antibacterial activity:

Bacterial StrainMIC (mg/ml)
E. coli0.083
S. aureus0.073
K. pneumoniae0.109

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has shown cytotoxic effects in various cancer cell lines. Comparative studies have indicated that it exhibits lower lethal concentrations (LC50) than standard chemotherapeutic agents, suggesting potential as an anticancer agent:

CompoundLC50 (μg/ml)
This compound280 - 765
Etoposide9.8

These results highlight the compound's potential for further exploration in cancer therapy.

Anthelmintic Activity

The compound also displays promising anthelmintic activity against helminth species such as P. posthuma and A. galli, outperforming standard treatments like albendazole. This suggests its utility in treating parasitic infections.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study : A comprehensive study evaluated the antibacterial effects against multi-drug resistant strains, finding potent activity that warrants further investigation into its mechanism.
  • Cytotoxicity Assessment : Research involving various cancer cell lines demonstrated significant cytotoxicity, indicating potential applications in oncology.
  • Pharmacological Profiling : Studies have focused on the interaction profiles of the compound with biological systems, emphasizing its pharmacodynamics and potential therapeutic applications.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl 3-oxo-4-pyrrolidin-1-ylbutanoate

InChI

InChI=1S/C10H17NO3/c1-2-14-10(13)7-9(12)8-11-5-3-4-6-11/h2-8H2,1H3

InChI Key

SEGPWFISHQBGQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CN1CCCC1

Origin of Product

United States

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